![molecular formula C16H25N3O3S B2425055 N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide CAS No. 897611-58-4](/img/structure/B2425055.png)
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide” were not found, related compounds have been synthesized for various purposes. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . Another study synthesized new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated them for their anticonvulsant activity .Scientific Research Applications
Alzheimer’s Disease Treatment
The compound has been used in the design and synthesis of acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated for their bioactivities . The results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .
Antimicrobial Activity
The compound has shown potential in antimicrobial activity . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Anxiolytic Activity
There is evidence suggesting that the compound may have potential in the treatment of anxiety disorders . However, more research is needed to confirm this application.
Antioxidant Activity
The compound has been evaluated for its DPPH scavenging activity, which is a measure of its antioxidant potential . Antioxidants are important in the prevention of cellular damage, the common pathway for cancer, aging, and a variety of diseases.
Anti-fibrosis Activity
Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells . Fibrosis is a pathological wound healing in which connective tissue replaces normal parenchymal tissue.
Anti-cancer Activity
In vitro cytotoxicity of the synthesized compounds was evaluated against A549 (Human Lung cancer) cell line . This suggests potential applications in cancer treatment.
Mechanism of Action
Target of Action
The primary target of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound has been shown to have moderate inhibitory activities against AChE .
Mode of Action
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide interacts with its target, AChE, by inhibiting its activity . The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . The compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. By preventing the breakdown of ACh, this compound enhances the action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission . This can have downstream effects on various cognitive functions, as cholinergic neurotransmission is crucial for learning and memory .
Result of Action
The inhibition of AChE by N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)isobutyramide can lead to an increase in the levels of ACh in the brain. This can result in enhanced cholinergic neurotransmission, which may improve cognitive functions such as learning and memory .
properties
IUPAC Name |
2-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-14(2)16(20)17-8-13-23(21,22)19-11-9-18(10-12-19)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYXKWUDBVBMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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